

# Structural Information & Spectroscopic Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Bonducellin

Cat. No.: S1537229

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**Bonducellin** is a homoisoflavonoid, a class of natural products with a 16-carbon skeleton that includes a chromanone system with a benzyl group at position C-3 [1] [2].

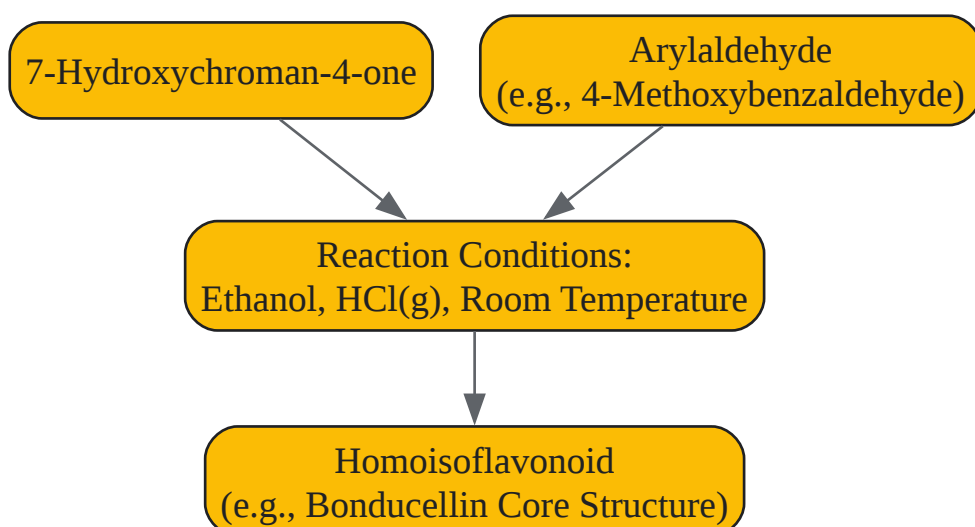
The following table consolidates the key spectroscopic data for **bonducellin** available from the search results.

Data Type	Value / Description
Chemical Formula	C <sub>17</sub> H <sub>14</sub> O <sub>4</sub> [1]
Average Mass	282.2950 Da [1]
Monoisotopic Mass	282.08921 Da [1]
IUPAC Name	(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one [1]
Class	Homoisoflavonoid [1]
MS Data	Molecular ion peak consistent with formula C <sub>17</sub> H <sub>14</sub> O <sub>4</sub> [1].
NMR Data Availability	Simulated <sup>1</sup> H & <sup>13</sup> C NMR spectra available (DMSO- <i>d</i> <sub>6</sub> , various frequencies) [1]. Specific chemical shift values not listed in results.
IR Data (from related compounds)	Intense absorption bands for homoisoflavonoids typically around ~1641 cm <sup>-1</sup> (C=O stretch) and ~1612 cm <sup>-1</sup> (C=C stretch) [3].

## Reported Experimental Context

The data above is supported by the following context from the literature:

- **Natural Sources:** **Bonducellin** has been isolated from several plant species, including *Caesalpinia millettii*, *Caesalpinia pulcherrima*, *Caesalpinia bonduc*, and *Microdesmis keayana* [1].
- **Synthetic Access:** A laboratory synthesis of homoisoflavonoids, referencing **bonducellin**, involves a Knoevenagel condensation between a 7-hydroxychroman-4-one and an arylaldehyde (e.g., 4-methoxybenzaldehyde), catalyzed by HCl in ethanol at room temperature [2]. The diagram below outlines this general synthetic workflow.



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## How to Proceed with Your Research

The search results indicate that a comprehensive whitepaper with complete experimental detail is not readily available. To deepen your investigation, I suggest the following steps:

- **Access Full Spectral Data:** The NMR spectral simulations for **bonducellin** are noted as available for viewing on the NP-MRD database [1]. Consult this database directly for the complete spectral assignments.
- **Consult Primary Literature:** The original report on the structure of **bonducellin** from *Caesalpinia bonducella* [4] is a key source. Obtain the full text of this and other primary research papers for detailed isolation and characterization protocols.

- **Leverage Synthetic Studies:** The synthetic methodology available [2] can provide valuable insights for the characterization of **bonducellin**, as reported procedures for analogous compounds often serve as a reference.

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## References

1. Showing NP-Card for bonducellin (NP0032835) [np-mrd.org]
2. A short synthesis of 7-amino alkoxy homoisoflavonoides [pubs.rsc.org]
3. Bioactive chemical constituents of Caesalpinia bonduc ... [sciencedirect.com]
4. Structure of bonducellin-A new homoisoflavone from ... [semanticscholar.org]

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**Address:** Ontario, CA 91761, United States

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